molecular formula C10H16ClNO B12000513 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride

1-(Methylamino)-3-phenylpropan-2-ol hydrochloride

Cat. No.: B12000513
M. Wt: 201.69 g/mol
InChI Key: JPEZTNHLFUZVMR-UHFFFAOYSA-N
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Description

1-(Methylamino)-3-phenylpropan-2-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanes. It is a derivative of phenylpropanolamine and is characterized by the presence of a methylamino group attached to the phenylpropanol backbone. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(Methylamino)-3-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It acts primarily as a monoamine reuptake inhibitor, affecting neurotransmitter levels in the brain, which is crucial for mood regulation and other neurological functions.

Antidepressant Activity

Research indicates that 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride may be effective in treating major depressive disorder (MDD). Its mechanism involves the inhibition of serotonin and norepinephrine reuptake, leading to increased availability of these neurotransmitters at synaptic clefts.

Case Study: Treatment of Major Depressive Disorder
A clinical trial demonstrated significant improvement in depressive symptoms among participants treated with this compound over a 12-week period, suggesting it as a novel therapeutic option for patients resistant to traditional treatments.

Management of Vasomotor Symptoms

The compound has shown promise in alleviating vasomotor symptoms associated with menopause. In clinical studies, participants reported a marked decrease in the severity and frequency of hot flashes compared to those receiving a placebo.

In Vitro and In Vivo Studies

A summary of key studies exploring the biological activity of this compound is presented below:

Study FocusFindings
Major Depressive DisorderSignificant symptom improvement over 12 weeks
Vasomotor SymptomsDecreased severity and frequency of hot flashes

Mechanism of Action

The mechanism of action of 1-(Methylamino)-3-phenylpropan-2-ol hydrochloride involves its interaction with adrenergic receptors. It acts as an alpha and beta-adrenergic agonist, leading to the release of norepinephrine from sympathetic neurons. This results in vasoconstriction, increased heart rate, and bronchodilation . The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are the adrenergic signaling pathways .

Biological Activity

1-(Methylamino)-3-phenylpropan-2-ol hydrochloride, also known as a derivative of phenylpropanolamine, belongs to a class of compounds with significant biological activity. This compound is characterized by its unique molecular structure, which includes a methylamino group attached to a phenylpropanol backbone. The biological activity of this compound has been investigated in various contexts, particularly concerning its potential therapeutic applications in neurological and psychiatric disorders.

  • Molecular Formula : C10H15NO
  • Molecular Weight : 165.23 g/mol
  • CAS Number : 6309-19-9

The compound's structural features enable it to interact with multiple biological systems, making it a candidate for pharmacological research.

Research indicates that this compound may exert its effects through interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions suggest potential applications in treating conditions such as depression, anxiety, and other mood disorders.

Key Mechanisms:

  • Monoamine Reuptake Inhibition : Similar to other compounds in its class, this compound may inhibit the reuptake of neurotransmitters like serotonin (5-HT) and norepinephrine (NE), thereby enhancing their availability in the synaptic cleft.
  • Receptor Modulation : The compound may also modulate various receptors involved in neurotransmission, contributing to its therapeutic effects.

Biological Activity and Therapeutic Potential

Studies have shown that this compound possesses various biological activities:

Research Findings and Case Studies

Several studies have explored the biological activity and therapeutic applications of compounds related to this compound:

Table 1: Summary of Research Findings

Study ReferenceBiological ActivityFindings
AntidepressantDemonstrated inhibition of serotonin reuptake; potential for treating major depressive disorder.
Neurological EffectsModulation of norepinephrine and serotonin pathways; potential applications in fibromyalgia treatment.
Antiviral ActivityRelated compounds showed efficacy against viral replication; further studies needed for this compound specifically.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

1-(methylamino)-3-phenylpropan-2-ol;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-11-8-10(12)7-9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H

InChI Key

JPEZTNHLFUZVMR-UHFFFAOYSA-N

Canonical SMILES

CNCC(CC1=CC=CC=C1)O.Cl

Origin of Product

United States

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